4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide is an organic compound classified under the benzamide family. Its molecular formula is . The compound features a tert-butyl group and a trifluoromethyl group, which significantly influence its chemical properties and biological activity. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a subject of interest in various scientific fields, including medicinal chemistry.
The synthesis of 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide typically involves multi-step synthetic routes. One common method includes:
The molecular structure of 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide can be represented as follows:
4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide can undergo several types of chemical reactions:
The mechanism of action for 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide largely depends on its application in biological systems. The compound's functional groups can interact with molecular targets such as enzymes or receptors through:
4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide has several applications in scientific research:
The compound is systematically named 4-tert-butyl-N-[2-(trifluoromethyl)phenyl]benzamide, reflecting its precise atomic connectivity and functional groups. This nomenclature follows IUPAC priority rules by:
Synonymous nomenclature includes N-[2-(trifluoromethyl)phenyl]-4-(1,1-dimethylethyl)benzamide, though the primary IUPAC name remains standard in chemical databases. The structure belongs to the N-aryl benzamide class, characterized by a tertiary-butyl aromatic system linked via a carbonyl to a trifluoromethyl-substituted aniline moiety [1].
The molecular formula C₁₈H₁₈F₃NO was established through high-resolution mass spectrometry and elemental analysis, confirming the composition:
The molecular weight is 321.34 g/mol, calculated as:(18×12.011) + (18×1.008) + (3×18.998) + 14.007 + 15.999 = 321.34 g/mol [1] [6].
Table 1: Atomic Composition of C₁₈H₁₈F₃NO
| Element | Count | Atomic Mass (g/mol) | Total Mass (g/mol) |
|---|---|---|---|
| C | 18 | 12.011 | 216.198 |
| H | 18 | 1.008 | 18.144 |
| F | 3 | 18.998 | 56.994 |
| N | 1 | 14.007 | 14.007 |
| O | 1 | 15.999 | 15.999 |
| Total | - | - | 321.34 |
SMILES Notation:CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)FThis linear string encodes:
CC(C)(C)C) attached to the para-position of benzene (C1=CC=C(C=C1)). C(=O)) bound to nitrogen (N). C2=CC=CC=C2C(F)(F)F), where C2 denotes the ortho-substituted carbon [3]. InChI Key:QTYSLIAWFXBRIG-UHFFFAOYSA-NThis 27-character hash uniquely identifies the structure and is generated hierarchically from:
InChI=1S/C18H18F3NO). /c4-11H,1-3H3,(H,22,23)). (H,22,23)) [3]. InChI String:InChI=1S/C18H18F3NO/c1-17(2,3)13-10-8-12(9-11-13)16(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-11H,1-3H3,(H,22,23)This breaks down into:
C18H18F3NO 13-10-8-12-9-11-13) linked to amide (16(23)22-15). (H,22,23)) [3]. Table 2: Structural Representation Data
| Representation | Type | Identifier/Sequence |
|---|---|---|
| SMILES | Linear | CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F |
| InChI | Hierarchical | 1S/C18H18F3NO/c1-17(2,3)13-10-8-12(9-11-13)16(23)22-15-7-5-4-6-14(15)18(19,20)21/h4-11H,1-3H3,(H,22,23) |
| InChIKey | Hashed | QTYSLIAWFXBRIG-UHFFFAOYSA-N |
Constitutional Isomerism:The molecular formula C₁₈H₁₈F₃NO permits isomers including:
Stereoisomerism:The compound lacks chiral centers or geometric constraints, precluding enantiomers or cis/trans isomers. However, the amide bond exhibits restricted rotation (rotation barrier ~15–20 kcal/mol), creating distinct E and Z planar conformers relative to the C–N axis. The ortho-trifluoromethyl group sterically crowds the amide plane, favoring a conformation where the carbonyl oxygen avoids the bulky -CF₃ group [3].
Conformational Preferences:
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1